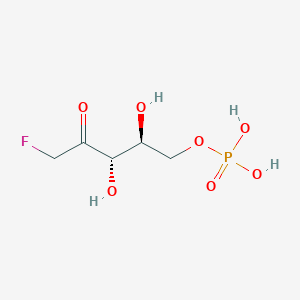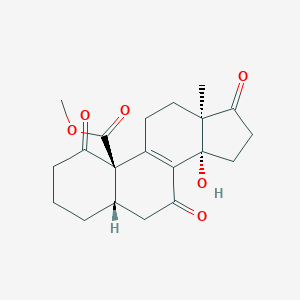![molecular formula C25H24ClN3O2 B237539 N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide](/img/structure/B237539.png)
N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide, commonly known as Trazodone, is a synthetic antidepressant drug that belongs to the class of serotonin receptor antagonists and reuptake inhibitors (SARIs). It was first synthesized in the 1960s and was approved by the FDA in 1981 for the treatment of major depressive disorder. Since then, it has been widely used as a treatment for depression, anxiety disorders, and insomnia.
Wirkmechanismus
Trazodone works by blocking the reuptake of serotonin and inhibiting the activity of serotonin receptors. It also blocks the activity of alpha-adrenergic receptors and histamine receptors. These actions increase the levels of serotonin and other neurotransmitters in the brain, which can help to alleviate symptoms of depression, anxiety, and insomnia.
Biochemical and Physiological Effects:
Trazodone has been shown to have a number of biochemical and physiological effects. It can increase the levels of serotonin and other neurotransmitters in the brain, which can help to regulate mood and improve sleep. It can also decrease the activity of the sympathetic nervous system, which can reduce anxiety and improve cardiovascular function.
Vorteile Und Einschränkungen Für Laborexperimente
Trazodone has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-established mechanism of action. It is also widely available and affordable. However, there are also some limitations to its use in lab experiments. It can have variable effects depending on the dose and duration of treatment, and it may not be effective in all animal models of depression and anxiety.
Zukünftige Richtungen
There are several future directions for research on Trazodone. One area of interest is the development of new N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide that have improved efficacy and fewer side effects. Another area of interest is the investigation of the potential use of Trazodone in the treatment of other conditions, such as neuropathic pain and post-traumatic stress disorder. Finally, there is a need for further research on the long-term effects of Trazodone use, particularly in older adults who may be more susceptible to adverse effects.
Synthesemethoden
The synthesis of Trazodone involves several steps, including the condensation of 4-chlorobenzoic acid with piperazine, followed by the reaction of the resulting intermediate with 4-nitrophenylhydrazine to form 4-(4-chlorobenzoyl)piperazin-1-yl)-4-nitrophenylamine. This intermediate is then reduced to the corresponding amine with sodium dithionite, which is further reacted with 2-phenylacetyl chloride to produce Trazodone.
Wissenschaftliche Forschungsanwendungen
Trazodone has been extensively studied for its efficacy in treating depression, anxiety disorders, and insomnia. It has also been investigated for its potential use in the treatment of other conditions, such as schizophrenia, bipolar disorder, and neuropathic pain. Research has shown that Trazodone acts on multiple neurotransmitter systems, including serotonin, dopamine, and norepinephrine, which may contribute to its therapeutic effects.
Eigenschaften
Produktname |
N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide |
|---|---|
Molekularformel |
C25H24ClN3O2 |
Molekulargewicht |
433.9 g/mol |
IUPAC-Name |
N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C25H24ClN3O2/c26-21-8-6-20(7-9-21)25(31)29-16-14-28(15-17-29)23-12-10-22(11-13-23)27-24(30)18-19-4-2-1-3-5-19/h1-13H,14-18H2,(H,27,30) |
InChI-Schlüssel |
FDDCDCOWUGCTRY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B237466.png)

![2-(3,5-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B237468.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237476.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B237489.png)



![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B237499.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide](/img/structure/B237501.png)



![2,20,23,27-Tetrahydroxy-6-methoxy-4-methyl-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),8,10,12,16,19,21,23,26-nonaene-5,18,25-trione](/img/structure/B237530.png)